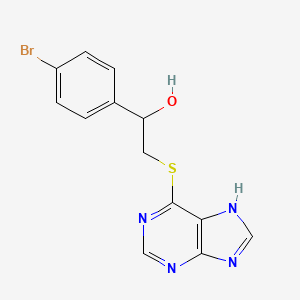
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a purine ring, and a benzenemethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol typically involves multiple steps, starting with the preparation of the purine derivative and the benzenemethanol derivative. The key steps include:
Bromination: Introduction of the bromine atom into the benzenemethanol structure.
Thioether Formation: Coupling of the purine derivative with the brominated benzenemethanol through a thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or nitriles.
Aplicaciones Científicas De Investigación
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-alpha-methylbenzenemethanol: Similar structure but lacks the purine ring.
6-Bromo-1H-purin-2-ylthio-methylbenzenemethanol: Similar structure with a different position of the bromine atom.
Uniqueness
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is unique due to the presence of both the bromine atom and the purine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Propiedades
Número CAS |
106609-68-1 |
|---|---|
Fórmula molecular |
C13H11BrN4OS |
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(7H-purin-6-ylsulfanyl)ethanol |
InChI |
InChI=1S/C13H11BrN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10,19H,5H2,(H,15,16,17,18) |
Clave InChI |
AJWAPHOSPGHEJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CSC2=NC=NC3=C2NC=N3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















